molecular formula C10H19N3O2 B14260265 Acetamide, N,N'-(1-methyl-4-piperidinylidene)bis- CAS No. 168143-18-8

Acetamide, N,N'-(1-methyl-4-piperidinylidene)bis-

Cat. No.: B14260265
CAS No.: 168143-18-8
M. Wt: 213.28 g/mol
InChI Key: ZMQWESMITKWSJO-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis-: is a chemical compound with the molecular formula C₁₀H₁₉N₃O₂ It is known for its unique structure, which includes a piperidine ring and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- typically involves the reaction of 1-methylpiperidine with acetamide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The acetamide groups can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis-
  • N,N’-Diacetylpiperidine
  • N,N’-Dimethylacetamide

Uniqueness: Acetamide, N,N’-(1-methyl-4-piperidinylidene)bis- is unique due to its specific structure, which includes a piperidine ring and acetamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

168143-18-8

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

N-(4-acetamido-1-methylpiperidin-4-yl)acetamide

InChI

InChI=1S/C10H19N3O2/c1-8(14)11-10(12-9(2)15)4-6-13(3)7-5-10/h4-7H2,1-3H3,(H,11,14)(H,12,15)

InChI Key

ZMQWESMITKWSJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCN(CC1)C)NC(=O)C

solubility

>32 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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